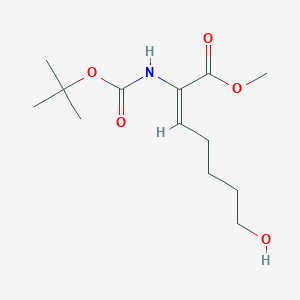
Methyl 2-((tert-butoxycarbonyl)amino)-7-hydroxyhept-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((tert-butoxycarbonyl)amino)-7-hydroxyhept-2-enoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, a hydroxyl group, and a double bond in its heptenoate chain. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-7-hydroxyhept-2-enoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.
Esterification: The carboxylic acid is esterified using methanol and a suitable catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Flow microreactor systems are often employed to enhance efficiency, versatility, and sustainability compared to batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-((tert-butoxycarbonyl)amino)-7-hydroxyhept-2-enoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Trifluoroacetic acid (TFA)
Major Products Formed
Oxidation: Formation of carbonyl compounds
Reduction: Formation of saturated compounds
Substitution: Formation of free amines
Applications De Recherche Scientifique
Methyl 2-((tert-butoxycarbonyl)amino)-7-hydroxyhept-2-enoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-7-hydroxyhept-2-enoate involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability to the amino group, allowing selective reactions at other functional sites. The hydroxyl and double bond functionalities enable various chemical transformations, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: Similar structure with a phenyl group instead of a heptenoate chain.
tert-Butyloxycarbonyl-protected amino acids: Compounds with Boc-protected amino groups used in peptide synthesis.
(S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid: A Boc-protected amino acid with similar protective functionality.
Uniqueness
Methyl 2-((tert-butoxycarbonyl)amino)-7-hydroxyhept-2-enoate is unique due to its combination of a Boc-protected amino group, a hydroxyl group, and a double bond in the heptenoate chain. This combination provides versatility in chemical reactions and applications in various fields of research .
Propriétés
Formule moléculaire |
C13H23NO5 |
|---|---|
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
methyl (E)-7-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-2-enoate |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-10(11(16)18-4)8-6-5-7-9-15/h8,15H,5-7,9H2,1-4H3,(H,14,17)/b10-8+ |
Clé InChI |
KCFSGLTVTLEICB-CSKARUKUSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N/C(=C/CCCCO)/C(=O)OC |
SMILES canonique |
CC(C)(C)OC(=O)NC(=CCCCCO)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N-cyclopropylpropanamide](/img/structure/B13085345.png)
![1-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol](/img/structure/B13085350.png)

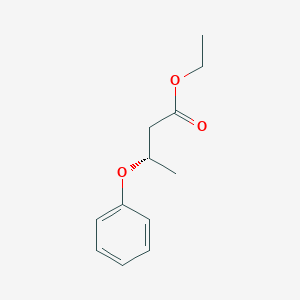

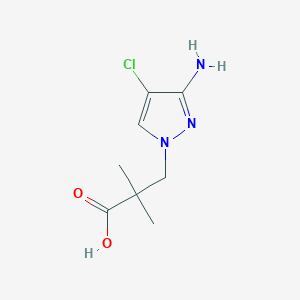
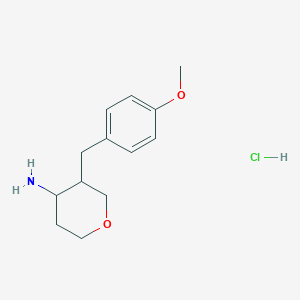
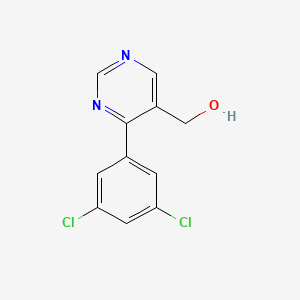

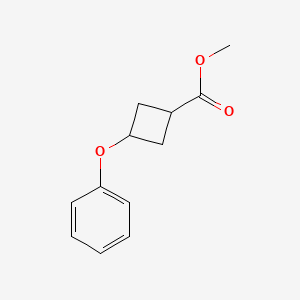
![3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B13085407.png)


amine](/img/structure/B13085429.png)
